4-Aminoquinoline-2-carboxylic acid

概要

説明

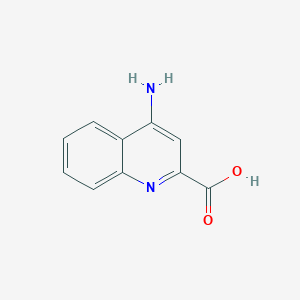

4-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry principles. Methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and reduce the environmental impact of the synthesis process .

化学反応の分析

Multicomponent Reactions

Three-component reactions enable efficient synthesis of functionalized 4-aminoquinolines:

-

Imidoylative Sonogashira Coupling : Bromoanilines, alkynes, and isocyanides react under Pd/Cu catalysis to form 4-aminoquinolines. For example, N-isopropyl-2-(4-trifluoromethylphenyl)quinolin-4-amine (9t ) was synthesized in 77% yield using Pd(PPh₃)₄ and CuBr in DMF .

-

General Procedure :

Example Reaction Table :

| Product | Substituents | Yield (%) | Reference |

|---|---|---|---|

| 9g | 4-fluorophenyl, tert-butyl | 77 | |

| 9t | 4-CF₃-phenyl, isopropyl | 77 |

Condensation and Cyclization

The Doebner reaction and Pfitzinger reaction are pivotal for introducing carboxylic acid groups:

-

Doebner Reaction : Combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. For example, 2-arylquinoline-4-carboxylic acids were synthesized in water using ytterbium perfluorooctanoate .

-

Pfitzinger Reaction : Uses isatins and enaminones under acidic conditions to yield quinoline-4-carboxylic esters/acids. TMSCl-mediated reactions achieve yields up to 90% .

Optimized Conditions :

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification and amidation:

-

Esterification : Treatment with alcohols (e.g., ethanol) under acidic conditions produces esters. For example, methyl pyruvate reacts with intermediates to form quinoline-4-carboxylic esters (4x ) in >80% yield .

-

Amidation : Coupling with amines via carbodiimide chemistry (e.g., EDC/HOBt) generates amide derivatives for biological screening .

Hybrid Pharmacophore Design

4-Aminoquinoline-2-carboxylic acid is integrated into hybrid molecules for enhanced bioactivity:

-

Mannich Base Formation : Reacts with isatin derivatives to form Schiff bases. Compound 13 (a 4-piperazinylquinoline-isatin hybrid) showed selective cytotoxicity against breast cancer cells (GI₅₀ = 1.25 μM) .

-

Sulfonamide Conjugates : Linking with sulfonamide groups via diamino propane linkers improves antimalarial activity (IC₅₀ = 50 nM for Plasmodium falciparum) .

Catalytic Modifications

-

Magnetic Nanoparticle Catalysis : Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride catalyzes the synthesis of 2-aryl-quinoline-4-carboxylic acids from aldehydes, pyruvic acid, and amines. Yields reach 85–92% under solvent-free conditions .

-

Recycling Efficiency : The catalyst retains >90% activity after five cycles .

Key Research Findings

-

Anticancer Activity : Hybrid derivatives exhibit tumor-selective cytotoxicity (e.g., C10 binds α₂A-adrenergic receptors with pKᵢ = 7.45) .

-

Antimycobacterial Effects : Quinoxaline-1,4-dioxide derivatives show potent activity against M. tuberculosis (MIC = 1.25 μg/mL) .

-

Antiviral Potential : 4-Quinolinecarboxylic acid analogues inhibit human DHODH (IC₅₀ = 1 nM) and viral replication (EC₅₀ = 2 nM for VSV) .

科学的研究の応用

Antimalarial Applications

4-Aminoquinoline derivatives are well-known for their antimalarial properties, particularly in treating Plasmodium falciparum infections. The compound serves as a precursor for several clinically important drugs, including chloroquine and amodiaquine. These derivatives exhibit efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of malaria.

Key Findings:

- Mechanism of Action: The antimalarial activity is attributed to the ability of these compounds to bind heme, enabling the accumulation of toxic heme complexes within the parasite's digestive vacuole, leading to cell death .

- Hybrid Compounds: Recent studies have synthesized hybrid compounds combining 4-aminoquinoline with pyrimidine derivatives, enhancing their potency against both CQS and CQR strains. For instance, the introduction of electron-withdrawing groups significantly improved their antimalarial activity .

| Compound | Activity Against CQS Strains | Activity Against CQR Strains |

|---|---|---|

| Chloroquine | Effective | Less effective |

| Amodiaquine | Effective | Effective |

| Hybrid Pyrimidine Derivatives | Highly effective | Highly effective |

Anticancer Applications

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. Studies have shown that these compounds can selectively inhibit cancer cell growth while sparing normal cells.

Case Studies:

- Sulfonyl Analogs: A study involving 36 derivatives demonstrated significant anticancer activity against various breast cancer cell lines (MDA-MB231, MDA-MB468). The most potent compound exhibited a GI50 value of 2.45 µM against MCF7 cells, indicating strong growth inhibition .

- Mechanistic Insights: The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells through multiple pathways, including DNA damage and disruption of cellular signaling .

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Sulfonyl Analog 1 | MDA-MB231 | 5.97 |

| Sulfonyl Analog 2 | MDA-MB468 | 4.18 |

| Sulfonyl Analog 3 | MCF7 | 2.45 |

Antibacterial Applications

The antibacterial properties of 4-aminoquinoline derivatives have also been explored extensively. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Research Highlights:

- Fluorinated Pyridine Hybrids: A series of hybrids were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Some derivatives exhibited moderate antibacterial activity, highlighting their potential as new antibacterial agents .

- Structure-Activity Relationship (SAR): Modifications at specific positions on the quinoline ring have been shown to enhance antibacterial activity, indicating that careful structural modifications can lead to more effective compounds .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Fluorinated Hybrid | Staphylococcus aureus | Moderate |

| Fluorinated Hybrid | Escherichia coli | Low |

Antileishmanial Activity

Recent studies have evaluated the antileishmanial properties of quinoline derivatives, including 4-aminoquinoline-2-carboxylic acid.

Findings:

- A study synthesized various quinoline-4-carboxylic acids and tested them against Leishmania donovani. The results indicated that certain derivatives exhibited significant antileishmanial activity with IC50 values ranging from 1.56 μg/mL to higher concentrations .

| Compound | IC50 (μg/mL) |

|---|---|

| Compound A | 1.56 |

| Compound B | 3.12 |

作用機序

The mechanism of action of 4-Aminoquinoline-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in the case of antimalarial activity, the compound is thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound also exhibits other pharmacological activities, such as anti-inflammatory and anticancer effects, through various molecular pathways .

類似化合物との比較

4-Aminoquinoline-2-carboxylic acid can be compared with other similar compounds, such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share a similar quinoline core structure but differ in their substituents and specific activities. For instance:

生物活性

4-Aminoquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens such as Plasmodium falciparum, Mycobacterium tuberculosis, and Leishmania donovani. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its pharmacological properties. The presence of both amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimalarial Activity

One of the most notable biological activities of 4-aminoquinoline derivatives is their antimalarial effect. Studies have shown that these compounds inhibit hemozoin formation, a crucial process for the survival of malaria parasites. Specifically:

- Mechanism of Action : The primary mechanism involves the inhibition of β-hematin crystallization within the parasite's food vacuole, leading to the accumulation of toxic free heme, which ultimately results in parasite death .

- Activity Against Strains : Compounds such as 4-aminoquinoline derivatives exhibit potent activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with IC50 values ranging from 2 ng/mL to 114 ng/mL .

Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound | IC50 (NF54) | IC50 (K1) | Reference |

|---|---|---|---|

| Chloroquine | 2 ng/mL | 6 ng/mL | |

| Compound A | 30 ng/mL | 114 ng/mL | |

| Compound B | 13.2 nM | - |

Antimycobacterial Activity

Recent research has highlighted the potential of 4-aminoquinoline derivatives as antimycobacterial agents. For instance:

- Activity Against M. tuberculosis : Certain derivatives have shown significant antimycobacterial activity with minimum inhibitory concentration (MIC) values comparable to established drugs like rifampicin. One study reported an MIC value of 1.25 µg/mL against M. tuberculosis .

- Resistance Mechanisms : Genomic studies have identified mutations in specific genes (e.g., MSMEG_5122, MSMEG_4646) that confer resistance to these compounds, indicating a need for further exploration into overcoming resistance mechanisms .

Table 2: Antimycobacterial Activity of Selected Compounds

Antileishmanial Activity

The antileishmanial potential of 4-aminoquinoline derivatives has also been investigated:

- In Vitro Studies : Compounds synthesized from quinoline-4-carboxylic acids were evaluated against Leishmania donovani promastigotes, showing promising results with IC50 values ranging from 200 μg/mL to 1.56 μg/mL .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:

- Substituent Effects : Variations in substituents on the quinoline ring significantly influence biological activity. For example, modifications at specific positions can enhance or diminish antimalarial and antimycobacterial efficacy .

Case Studies

Several case studies illustrate the effectiveness and potential applications of 4-aminoquinoline derivatives:

- Study on Antimalarial Efficacy : A comprehensive study involving a series of novel derivatives showed enhanced activity against both sensitive and resistant strains of malaria, supporting the development of new therapeutic options .

- Antimycobacterial Research : Research focused on specific structural modifications revealed that certain derivatives could circumvent resistance mechanisms in M. tuberculosis, paving the way for innovative treatments .

- Leishmaniasis Treatment : Investigations into antileishmanial activity demonstrated that specific analogs not only inhibited growth but also exhibited low cytotoxicity towards human cell lines, indicating their therapeutic potential .

特性

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。